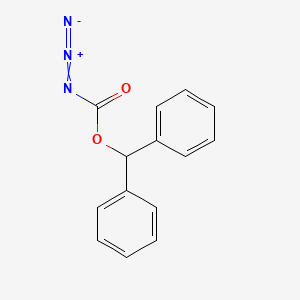

Carbonazidic acid, diphenylmethyl ester

Description

Contextualization within Carbonate Ester Chemistry

Carbonate esters are a class of organic compounds characterized by a carbonyl group flanked by two alkoxy or aryloxy groups. Their chemistry is largely dictated by the electrophilic nature of the carbonyl carbon. The diphenylmethyl ester of carbonazidic acid is a distinct member of this family. The presence of the bulky and lipophilic diphenylmethyl (also known as benzhydryl) group significantly influences the molecule's properties and reactivity. nih.gov This group's steric hindrance can modulate the accessibility of the carbonyl carbon to nucleophiles, while its electronic effects can influence the stability of potential intermediates. The diphenylmethyl group is a common skeleton in organic chemistry and is known for the mild acidity of its methylene (B1212753) C-H bond. organic-chemistry.orgnih.gov

The ester linkage in Carbonazidic acid, diphenylmethyl ester provides a stable yet cleavable handle, a crucial feature for its application as a protecting group. The reactivity of the carbonate ester moiety is further enhanced by the adjacent azido (B1232118) group, which can participate in a range of chemical transformations.

Historical Perspectives on Azide (B81097) and Carbonate Reactivity Interplay

The history of organic azides dates back to 1864 with the synthesis of phenyl azide. researchgate.net A pivotal moment in azide chemistry was the discovery of the Curtius rearrangement in 1885 by Theodor Curtius, which involves the thermal decomposition of an acyl azide to an isocyanate. wikipedia.org This reaction highlighted the synthetic potential of the azide functional group as a precursor to amines and other nitrogen-containing compounds. nih.govrsc.org

The development of reagents combining both azide and carbonate functionalities, such as azidoformates, represented a significant advancement. These compounds were recognized for their utility as protecting agents for amino groups in peptide synthesis. organic-chemistry.org The interplay between the azide and carbonate groups allows for a unique set of reactions. For instance, azidoformates can undergo thermal or photolytic decomposition to generate highly reactive nitrene intermediates, which can then participate in various insertion or rearrangement reactions. nih.gov The synthesis of azidoformates has been refined over the years, with methods developed to prepare them from the corresponding chloroformates and alkali metal azides, or more directly from alcohols using reagents like triphosgene (B27547) and sodium azide. researchgate.netorganic-chemistry.org

Significance in Contemporary Organic Synthesis Paradigms

In modern organic synthesis, the demand for efficient and selective methods for the construction of complex molecules is ever-increasing. This compound and related azidoformates have carved a niche in this landscape due to their multifaceted reactivity.

One of their primary roles is as protecting groups for amines. The diphenylmethyl group, in particular, offers a balance of stability and cleavability, making it suitable for multi-step syntheses. organic-chemistry.org Carbamates formed from the reaction of amines with azidoformates are stable to a range of reaction conditions but can be removed when desired. masterorganicchemistry.com

Furthermore, the azide functionality serves as a versatile handle for the introduction of nitrogen atoms into organic molecules. Azidoformates are precursors to isocyanates via the Curtius rearrangement, which can then be trapped with various nucleophiles to form ureas, carbamates, and other derivatives. nih.govorganic-chemistry.org This pathway is instrumental in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. wiley-vch.demdpi.com The azide group can also participate in cycloaddition reactions, further expanding its synthetic utility. researchgate.net The development of well-designed chemical building blocks like this compound is crucial for advancing the synthesis of novel and complex molecular architectures. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁N₃O₂ |

| Molecular Weight | 253.25 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Spectroscopic Data of a Related Compound (Diphenylmethanol) wikipedia.org

| Spectroscopic Technique | Data |

| Melting Point | 69 °C |

| Boiling Point | 298 °C |

| Density | 1.103 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3312-83-2 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

benzhydryl N-diazocarbamate |

InChI |

InChI=1S/C14H11N3O2/c15-17-16-14(18)19-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

HTNFWNXJCKRKTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Carbonazidic Acid, Diphenylmethyl Ester

Established Synthetic Routes to Carbonazidic Acid, Diphenylmethyl Ester

The most well-documented and logical synthetic pathway to this compound involves a two-step process. The first step is the formation of diphenylmethyl chloroformate from diphenylmethanol (B121723) (benzhydrol). The second step is the nucleophilic substitution of the chloride in the chloroformate with an azide (B81097) group.

Historically, the synthesis of chloroformates, the direct precursors to carbonazidic acid esters, relied on the use of phosgene (B1210022) (COCl₂), a highly toxic gas. The reaction of an alcohol with phosgene yields the corresponding chloroformate. In the context of the target molecule, diphenylmethanol would be reacted with phosgene to produce diphenylmethyl chloroformate.

However, due to the extreme hazards associated with phosgene, the chemical community has developed safer alternatives. A significant evolution in this methodology is the use of trichloromethyl chloroformate, also known as diphosgene, or bis(trichloromethyl) carbonate, known as triphosgene (B27547). These reagents are solid or liquid and are easier and safer to handle than gaseous phosgene. They serve as in situ sources of phosgene under specific reaction conditions.

A common modern approach involves the reaction of an alcohol with trichloromethyl chloroformate in the presence of a catalyst, such as activated charcoal, to generate the chloroformate in high yield. researchgate.net This is followed by the introduction of sodium azide to produce the final azidoformate. researchgate.net This two-step, one-pot synthesis is an efficient method for preparing azidoformates like diphenylmethyl carbonazidate.

Formation of the Chloroformate: Diphenylmethanol + Trichloromethyl chloroformate → Diphenylmethyl chloroformate

Formation of the Azidoformate: Diphenylmethyl chloroformate + Sodium Azide → this compound + Sodium Chloride

A representative laboratory-scale synthesis is detailed in the table below, based on general procedures for the synthesis of azidoformates from alcohols. researchgate.net

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Product | Yield |

| 1 | Diphenylmethanol, Trichloromethyl chloroformate | Activated Charcoal | Tetrahydrofuran (THF) | Slow addition of alcohol at room temperature | Diphenylmethyl chloroformate | Near Quantitative |

| 2 | Diphenylmethyl chloroformate | Sodium Azide | Dry Acetone | Stirring at room temperature | This compound | High |

Oxidative carbonylation is a method used for the synthesis of carbonates and their derivatives, which involves the reaction of an alcohol with carbon monoxide and an oxidant, typically in the presence of a metal catalyst. This method, however, is not a commonly reported or practical route for the direct synthesis of this compound. The introduction of the azide functionality is generally achieved through nucleophilic substitution on a pre-formed functional group, such as a chloroformate, rather than during the initial carbonate formation.

Transesterification is a widely used process for the synthesis of carbonate esters, involving the exchange of an alkoxy group of a carbonate with another alcohol. While this is a key industrial process for the production of compounds like diphenyl carbonate, it is not a direct or established method for the synthesis of this compound. The azide group is not stable under the typical conditions required for transesterification and is not incorporated through this reaction pathway.

Novel and Sustainable Synthetic Approaches

The development of novel and sustainable synthetic methods in organic chemistry is an area of active research. However, for a specialized compound like this compound, the focus remains on optimizing established routes rather than developing entirely new pathways that are less direct.

The use of carbon dioxide as a C1 building block is a key goal in green chemistry. Methods are being developed to synthesize carboxylic acids and their derivatives directly from CO₂. While there are reports of synthesizing carbamic acid esters from amines, carbon dioxide, and alkoxysilane compounds, the direct synthesis of this compound from carbon dioxide has not been reported. epo.org The challenge lies in the selective activation of CO₂ and the subsequent introduction of both the diphenylmethoxy and azido (B1232118) groups in a controlled manner.

Enzymatic and biocatalytic methods are gaining traction for the synthesis of various organic compounds due to their high selectivity and mild reaction conditions. While enzymes have been used in the synthesis of certain esters, their application in the direct synthesis of this compound is not documented. The azide functional group can be problematic for many biological systems, and the specific transformations required are not typically within the scope of known enzyme-catalyzed reactions for carbonate synthesis.

Photochemical and Electrochemical Synthesis Pathways

Current research literature does not extensively cover dedicated photochemical or electrochemical synthetic routes specifically for this compound. While photolysis has been used to study the decomposition of related compounds like phenyl azidoformate, this is for mechanistic analysis rather than a synthetic pathway. researchgate.net Similarly, electrochemical methods are widely applied in organic synthesis for creating C-C bonds or synthesizing various esters from different precursors, but specific application to the formation of diphenylmethyl azidoformate is not detailed in the available research. beilstein-journals.orgnih.gov

The predominant synthesis method reported for azidoformates involves the reaction of the corresponding chloroformate with an azide salt, such as sodium azide. researchgate.net

Purification and Isolation Protocols for Research Applications

For research applications requiring high purity, this compound, like other neutral organic compounds, can be purified and isolated using standard laboratory techniques such as column chromatography and recrystallization.

Column Chromatography

Flash column chromatography is a primary method for purifying reaction mixtures containing esters. The choice of stationary and mobile phases is critical for achieving effective separation. For a compound like diphenylmethyl azidoformate, a normal-phase setup is typically employed.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for purifying moderately polar to non-polar compounds.

Mobile Phase (Eluent): A solvent system of low to moderate polarity is used to elute the compound from the silica gel. The ideal solvent system is determined by preliminary analysis using thin-layer chromatography (TLC). A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common. The ratio is optimized to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

The process involves dissolving the crude product in a minimal amount of the eluent or a stronger solvent, loading it onto the top of the silica gel column, and then passing the eluent through the column under positive pressure. Fractions are collected and analyzed by TLC to isolate the pure product.

Table 1: Illustrative Solvent Systems for Column Chromatography of Organic Esters

| Solvent System Components | Typical Ratio (v/v) | Compound Polarity Application |

| Hexane / Ethyl Acetate | 9:1 to 4:1 | Non-polar to moderately polar esters |

| Dichloromethane / Hexane | 1:1 to 4:1 | Compounds with moderate polarity |

| Toluene / Ethyl Acetate | 95:5 | Aromatic, less polar compounds |

Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a high degree. The method relies on the principle that the solubility of a compound in a solvent increases with temperature.

The protocol involves:

Solvent Selection: Choosing a suitable solvent or solvent pair in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should ideally be either insoluble at high temperatures or remain soluble at room temperature.

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Filtration (Optional): If insoluble impurities are present, a hot filtration is performed.

Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

For systems where a single solvent is not effective, a two-solvent system (one in which the compound is soluble and another in which it is insoluble) can be employed.

Mechanistic Investigations of Reactions Involving Carbonazidic Acid, Diphenylmethyl Ester

Reaction Pathways of the Carbonazidic Moiety

The reactivity of carbonazidic acid, diphenylmethyl ester is largely dictated by the energetic carbonazidic moiety (-O-C(O)N₃). This functional group is susceptible to decomposition through thermal and photochemical pathways, and its carbonyl carbon can act as an electrophilic site for nucleophilic reactions.

The thermal decomposition of acyl azides is a well-established method for generating isocyanates via the Curtius rearrangement. wikipedia.orgnih.govthermofisher.comorganic-chemistry.org This reaction proceeds through a concerted mechanism involving the migration of the R group (in this case, the diphenylmethoxy group) and the simultaneous loss of nitrogen gas, thereby avoiding the formation of a discrete nitrene intermediate. wikipedia.org The thermal decomposition of organic azides is generally initiated by the cleavage of the N-N₂ bond to form a nitrene, which then undergoes further reactions. rsc.org

While specific studies on the thermal decomposition of diphenylmethyl azidoformate are not extensively detailed, the behavior of analogous compounds provides significant insight. For instance, the flash vacuum pyrolysis of the closely related phenyl azidoformate at 550 K exclusively yields the intramolecular C-H amination product, 3H-benzooxazol-2-one, along with nitrogen gas. nih.gov This contrasts with the Curtius rearrangement product and suggests that the reaction proceeds through a nitrene intermediate that preferentially undergoes insertion into an ortho C-H bond of the phenyl ring. nih.gov

However, the thermal decomposition of other azidoformates, such as methyl and ethyl azidoformate, shows more complex pathways, yielding products like HNCO, H₂CO, and CH₂NH, which are thought to arise from the decomposition of a four-membered cyclic intermediate. nih.gov Given these precedents, the thermal decomposition of this compound likely proceeds via one of two primary pathways:

Concerted Curtius Rearrangement: This pathway involves the concerted migration of the diphenylmethoxy group and elimination of dinitrogen to form diphenylmethyl isocyanate. This is often the favored pathway for acyl azides. wikipedia.orgnih.gov

Stepwise Nitrene Formation: This pathway involves the initial expulsion of nitrogen gas to form a highly reactive oxycarbonylnitrene intermediate. This nitrene can then undergo intramolecular reactions, such as C-H insertion into one of the phenyl rings, or rearrange to the isocyanate.

The prevailing mechanism can be influenced by factors such as reaction phase (gas, solution) and temperature. mdpi.com

Table 1: Comparison of Thermal and Photochemical Decomposition Products of Phenyl Azidoformate

| Condition | Intermediate | Major Product(s) | Reaction Type |

|---|---|---|---|

| Flash Vacuum Pyrolysis (550 K) | Oxycarbonylnitrene (inferred) | 3H-benzooxazol-2-one, N₂ | Intramolecular C-H Amination |

| UV Laser Photolysis (193/266 nm) | Oxycarbonylnitrene (observed) | Phenoxy isocyanate, N₂ | Curtius Rearrangement |

Data derived from studies on phenyl azidoformate, a close structural analog. nih.gov

The photolysis of organic azides is a common method for generating reactive nitrene intermediates. wikipedia.orgresearchgate.net In the case of this compound, photochemical activation offers a distinct reaction pathway compared to thermal decomposition.

Studies on phenyl azidoformate using UV laser photolysis in cryogenic matrices have shown that the decomposition yields dinitrogen and a novel oxycarbonylnitrene. nih.gov This nitrene intermediate was identified spectroscopically and, upon subsequent irradiation with visible light, rearranged to phenoxy isocyanate, providing clear evidence for a photochemical Curtius rearrangement. nih.gov

Unlike acyl azides, nitrenes generated from azidoformates show less tendency to undergo the Curtius-type rearrangement, making them useful for other synthetic applications like aziridination. nih.gov Direct photolysis of azidoformates in the presence of olefins can lead to a mixture of products from both aziridination and allylic C-H amination. wisc.edu However, the reaction can be guided toward a specific outcome. Through visible-light photosensitization, it is possible to selectively generate the triplet state of the nitrene. nih.govwisc.edu This triplet nitrene is more chemoselective and preferentially undergoes aziridination reactions with alkenes, avoiding the competing allylic insertion reactions that are common with the singlet state nitrene. nih.govwisc.edu

Therefore, the photochemical transformation of this compound can be summarized as:

UV Photolysis: Absorption of UV light leads to the expulsion of N₂ gas, forming a highly reactive diphenylmethoxycarbonyl nitrene intermediate.

Reaction of the Nitrene: The fate of the nitrene depends on the reaction conditions.

In an inert matrix, it can rearrange to form diphenylmethyl isocyanate. nih.gov

In the presence of trapping agents like alkenes, it can undergo intermolecular reactions such as aziridination. nih.gov The spin state of the nitrene (singlet vs. triplet) can influence the product distribution. wisc.edu

Reactions involving nucleophiles like amines, alcohols, or water can potentially lead to the formation of ureas, carbamates, or undergo hydrolysis, respectively. The reaction mechanism can be either a concerted (cSNAr) or a stepwise process, depending on the nucleophile and the electronic properties of the aromatic system. nih.govnih.gov The use of various nitrogen-based nucleophiles, including primary and secondary amines, has been shown to be effective in substitution reactions under mild conditions. researchgate.net

For this compound, a plausible reaction with a nucleophile (Nu⁻) would involve the attack at the carbonyl carbon. The subsequent steps could involve the displacement of either the azide (B81097) ion or the diphenylmethoxide ion. However, a more common reaction pathway for acyl azides involves the initial Curtius rearrangement to an isocyanate, which is then readily attacked by nucleophiles. nih.govorganic-chemistry.org For example, reaction in the presence of an alcohol would lead to the formation of a carbamate (B1207046).

Role of the Diphenylmethyl Ester Group in Reactivity Modulation

The diphenylmethyl (or benzhydryl) group is not merely a passive component of the molecule; its steric and electronic properties actively modulate the reactivity of the carbonazidic acid ester.

The diphenylmethyl group exerts significant steric and electronic effects that influence reaction rates and pathways.

Steric Effects: The two bulky phenyl groups create substantial steric hindrance around the ester oxygen and the benzylic carbon. This bulkiness can impede the approach of nucleophiles to the adjacent carbonyl carbon, potentially slowing down the rate of nucleophilic substitution reactions compared to less hindered esters like methyl or ethyl esters. mdpi.com In reactions involving the formation of intermediates, steric strain can influence the conformation and reactivity of these species.

Electronic Effects: The two phenyl rings influence the electronic environment of the ester group through both inductive and resonance effects.

Inductive Effect: The sp²-hybridized carbons of the phenyl rings are more electronegative than the sp³-hybridized benzylic carbon, resulting in a net electron-withdrawing inductive effect. This effect can influence the stability of charged intermediates.

Resonance Effect: The phenyl groups can delocalize electron density through their π-systems. This is particularly important in stabilizing any positive charge that develops on the benzylic carbon during a reaction, for example, in an Sₙ1-type cleavage of the O-C(Ph)₂ bond.

The interplay of these effects is crucial. For instance, in reactions where the O–C(Ph)₂ bond is cleaved, the ability of the phenyl groups to stabilize the resulting diphenylmethyl carbocation is a dominant factor. Conversely, for nucleophilic attack at the carbonyl carbon, the steric hindrance of the diphenylmethyl group would be a more dominant factor affecting the reaction kinetics. mdpi.com

A significant aspect of the diphenylmethyl group's role is the potential for neighboring group participation (NGP) from its aromatic π-systems. wikipedia.orgslideshare.netscribd.com NGP occurs when a substituent within the molecule acts as an internal nucleophile, influencing the reaction rate and stereochemistry. scribd.comlibretexts.org

In reactions involving the departure of the azidoformate group as a leaving group (i.e., cleavage of the O-C(Ph)₂ bond), one of the phenyl rings can participate by attacking the benzylic carbon. This leads to the formation of a stabilized, bridged carbocationic intermediate known as a phenonium ion . wikipedia.orglibretexts.org

The mechanism proceeds as follows:

As the leaving group departs, the π-electrons of a neighboring phenyl ring attack the developing positive charge on the benzylic carbon. libretexts.org

This forms a three-membered ring intermediate, the phenonium ion, where the positive charge is delocalized across the aromatic ring and the benzylic carbon. wikipedia.orgscribd.com

An external nucleophile then attacks this intermediate, opening the three-membered ring and yielding the final product.

This participation can lead to an enhancement of the reaction rate, a phenomenon known as anchimeric assistance. wikipedia.org It also has significant stereochemical consequences, often leading to retention of configuration at the reaction center due to a double inversion process. scribd.comlibretexts.org The formation of such intermediates is a key consideration in understanding the solvolysis and substitution reactions of substrates containing phenyl groups beta to a leaving group. libretexts.org

Direct, Metal-Free, Electrophilic Amination of Arenes with Diphenylmethyl Azidoformate - 2023 - Wiley Online Library Direct, Metal-Free, Electrophilic Amination of Arenes with Diphenylmethyl Azidoformate. ... First published: 26 September 2023. https://doi.org/10.1002/anie.202312693. Citations: 1. ... Financial support was provided by the National Science Fund for Excellent Young Scholars (22122105), the National Natural Science Foundation of China (21971103, 22271131), the Natural Science Foundation of Jiangsu Province (BK20220038), and the foundation of the State Key Laboratory of Coordination Chemistry (SKLCC22-01). ... Author Information. ... School of Chemistry and Chemical Engineering, State Key Laboratory of Coordination Chemistry, Jiangsu Key Laboratory of Advanced Organic Materials, Nanjing University, Nanjing, 210023 China. ... Abstract. The direct electrophilic amination of arenes with azides represents a significant challenge in synthetic chemistry. Herein, we report the direct electrophilic amination of a broad range of arenes with diphenylmethyl azidoformate as a stable aminating reagent to produce valuable N-protected anilines, facilitated by a slight excess of triflic acid. The reaction proceeds under mild conditions with a high functional-group tolerance. Mechanistic studies, including kinetic analysis and density functional theory calculations, support a stepwise S N Ar-type mechanism. ... The direct electrophilic amination of arenes with azides represents a significant challenge in synthetic chemistry. Herein, we report the direct electrophilic amination of a broad range of arenes with diphenylmethyl azidoformate as a stable aminating reagent to produce valuable N-protected anilines, facilitated by a slight excess of triflic acid. The reaction proceeds under mild conditions with a high functional-group tolerance. Mechanistic studies, including kinetic analysis and density functional theory calculations, support a stepwise S N Ar-type mechanism. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4o35J25-w9i7g324B30X02b9F4X9c4p-9yq_8W71-u6Y651V-5gU2451_U71u0y423yX8l5v-x-2-h2u_p1K49M0JtY9pMv8s0220j81n80jM2eJ-57W57X5f-5z-829283736353433323130292827262524232221201918171615141312111009080706050403020100-1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-7-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-9t-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-150-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-1866-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2-75-2076-2077-2078-2079-2080-2081-2082-2083-2084-2085-2086-2087-2088-2089-2090-2091-2092-2093-2094-2095-2096-2-97-2098-2099-2100-2101-2102-2103-2104-2105-2106-2107-2108-2109-2110-2111-2112-2113-2114-2115-2116-2117-2118-2119-2120-2121-2122-2123-2124-2125-2126-2127-2128-2129-2130-2131-2132-2133-2134-2135-2136-2137-2138-2139-2140-2141-2142-2143-2144-2145-2146-2147-2148-2149-2150-2151-2152-2153-2154-2155-2156-2157-2158-2159-2160-2161-2162-2163-2164-2165-2166-2167-2168-2169-2170-2171-2172-2173-2174-2175-2176-2177-2178-2179-2180-2181-2182-2183-2184-2185-2186-2187-2188-2189-2190-2191-2192-2193-2194-2195-2196-2197-2198-2199-2200-2201-2202-2203-2204-2205-2206-2207-2208-2209-2210-2211-2212-2213-2214-2215-2216-2217-2218-2219-2220-2221-2222-2223-2224-2225-2226-2227-2228-2229-2230-2231-2232-2233-2234-2235-2236-2237-2238-2239-2240-2241-2242-2243-2244-2245-2246-2247-2248-2249-2250-2251-2252-2253-2254-2255-2256-2257-2258-2259-2260-2261-2262-2263-2264-2265-2266-2267-2268-2269-2270-2271-2272-2273-2274-2275-2276-2277-2278-2279-2280-2281-2282-2283-2284-2285-2286-2287-2288-2289-2290-2291-2292-2293-2294-2295-2296-2297-2298-2299-2300-2301-2302-2303-2304-2305-2306-2307-2308-2309-2310-2311-2312-2313-2314-2315-2316-2317-2318-2319-2320-2321-2322-2323-2324-2325-2326-2327-2328-2329-2330-2331-2332-2333-2334-2335-2336-2337-2338-2339-2340-2341-2342-2343-2344-2345-2346-2347-2348-2349-2350-2351-2352-2353-2354-2355-2356-2357-2358-2359-2360-2361-2362-2363-2364-2365-2366-2367-2368-2369-2370-2371-2372-2373-2374-2375-2376-2377-2378-2379-2380-2381-2382-2383-2384-2385-2386-2387-2388-2389-2390-2391-2392-2393-2394-2395-2396-2397-2398-2399-2400-2401-2402-2403-2404-2405-2406-2407-2408-2409-2410-2411-2412-2413-2414-2415-2416-2417-2418-2419-2420-2421-2422-2423-2424-2425-2426-2427-2428-2429-2430-2431-2432-2433-2434-2435-2436-2437-2438-2439-2440-2441-2442-2443-2444-2445-2446-2447-2448-2449-2450-2451-2452-2453-2454-2455-2456-2457-2458-2459-2460-2461-2462-2463-2464-2465-2466-2467-2468-2469-2470-2471-2472-2473-2474-2475-2476-2477-2478-2479-2480-2481-2482-2483-2484-2485-2486-2487-2488-2489-2490-2491-2492-2493-2494-2495-2496-2497-2498-2499-2500-2501-2502-2503-2504-2505-2506-2507-2508-2509-2510-2511-2512-2513-2514-2515-2516-2517-2518-2519-2520-2521-2522-2523-2524-2525-2526-2527-2528-2529-2530-2531-2532-2533-2534-2535-2536-2537-2538-2539-2540-2541-2542-2543-2544-2545-2546-2547-2548-2549-2550-2551-2552-2553-2554-2555-2556-2557-2558-2559-2560-2561-2562-2563-2564-2565-2566-2567-2568-2569-2570-2571-2572-2573-2574-2575-2576-2577-2578-2579-2580-2581-2582-2583-2584-2585-2586-2587-2588-2589-2590-2591-2592-2593-2594-2595-2596-2597-2598-2599-2600-2601-2602-2603-2604-2605-2606-2607-2608-2609-2610-2611-2612-2613-2614-2615-2616-2617-2618-2619-2620-2621-2622-2623-2624-2625-2626-2627-2628-2629-2630-2631-2632-2633-2634-2635-2636-2637-2638-2639-2640-2641-2642-2643-244-2645-2646-2647-2648-2649-2650-2651-2652-2653-2654-2655-2656-2657-2658-2659-2660-2661-2662-2663-2664-2665-2666-2667-2668-2669-2670-2671-2672-2673-2674-2675-2676-2677-2678-2679-2680-2681-2682-2683-2684-2685-2686-2687-2688-2689-2690-2691-2692-2693-2694-2695-2696-2697-2698-2699-2700-2701-2702-2703-2704-2705-2706-2707-2708-2709-2710-2711-2712-2713-2714-2715-2716-2717-2718-2719-2720-2721-2722-2723-2724-2725-2726-2727-2728-2729-2730-2731-2732-2733-2734-2735-2736-2737-2738-2739-2740-2741-2742-2743-2744-2745-2746-2747-2748-2749-2750-2751-2752-2753-2754-2755-2756-2757-2758-2759-2760-2761-2762-2763-2764-2765-2766-2767-2768-2769-2770-2771-2772-2773-2774-2775-2776-2777-2778-2779-2780-2781-2782-2783-2784-2785-2786-2787-2788-2789-2790-2791-2792-2793-2794-2795-2796-2797-2798-2799-2800-2801-2802-2803-2804-2805-2806-2807-2808-2809-2810-2811-2812-2813-2814-2815-2816-2817-2818-2819-2820-2821-2822-2823-2824-2825-2826-2827-2828-2829-2830-2831-2832-2833-2834-2835-2836-2837-2838-2839-2840-2841-2842-2843-2844-2845-2846-2847-2848-2849-2850-2851-2852-2853-2854-2855-2856-2857-2858-2859-2860-2861-2862-2863-2864-2865-2866-2867-2868-2869-2870-2871-2872-2873-2874-2875-2876-2877-2878-2879-2880-2881-2882-2883-2884-2885-2886-2887-2888-2889-2890-2891-2892-2893-2894-2895-2896-2897-2898-2899-2900-2901-2902-2903-2904-2905-2906-2907-2908-2909-2910-2911-2912-2913-2914-2915-2916-2917-2918-2919-2920-2921-2922-2923-2924-2925-2926-2927-2928-2929-2930-2931-2932-2933-2934-2935-2936-2937-2938-2939-2940-2941-2942-2943-2944-2945-2946-2947-2948-2949-2950-2951-2952-2953-2954-2955-2956-2957-2958-2959-2960-2961-2962-2963-2964-2965-2966-2967-2968-2969-2970-2971-2972-2973-2974-2975-2976-2977-2978-2979-2980-2981-2982-2983-2984-2985-2986-2987-2988-2989-2990-2991-2992-2993-2994-2995-2996-2997-2998-2999-3000-3001-3002-3003-3004-3005-3006-3007-3008-3009-3010-3011-3012-3013-3014-3015-3016-3017-3018-3019-3020-3021-3022-3023-3024-3025-3026-3027-3028-3029-3030-3031-3032-3033-3034-3035-3036-3037-3038-3039-3040-3041-3042-3043-3044-3045-3046-3047-3048-3049-3050-3051-3052-3053-3054-3055-3056-3057-3058-3059-3060-3061-3062-3063-3064-3065-3066-3067-3068-3069-3070-3071-3072-3073-3074-3075-3076-3077-3078-3079-3080-3081-3082-3083-3084-3085-3086-3087-3088-3089-3090-3091-3092-3093-3094-3095-3096-3097-3098-3099-3100-3101-3102-3103-3104-3105-3106-3107-3108-3109-3110-3111-3112-3113-3114-3115-3116-3117-3118-3119-3120-3121-3122-3123-3124-3125-3126-3127-3128-3129-3130-3131-3132-3133-3134-3135-3136-3137-3138-3139-3140-3141-3142-3143-3144-3145-3146-3147-3148-3149-3150-3151-3152-3153-3154-3155-3156-3157-3158-3159-3160-3161-3162-3163-3164-3165-3166-3167-3168-3169-3170-3171-3172-3173-3174-3175-3176-3177-3178-3179-3180-3181-3182-3183-3184-3185-3186-3187-3188-3189-3190-3191-3192-3193-3194-3195-3196-3197-3198-3199-3200-3201-3202-3203-3204-3205-3206-3207-3208-3209-3210-3211-3212-3213-3214-3215-3216-3217-3218-3219-3220-3221-3222-3223-3224-3225-3226-3227-3228-3229-3230-3231-3232-3233-3234-3235-3236-3237-3238-3239-3240-3241-3242-3243-3244-3245-3246-3247-3248-3249-3250-3251-3252-3253-3254-3255-3256-3257-3258-3259-3260-3261-3262-3263-3264-3265-3266-3267-3268-3269-3270-3271-3272-3273-3274-3275-3276-3277-3278-3279-3280-3281-3282-3283-3284-3285-3286-3287-3288-3289-3290-3291-3292-3293-3294-3295-3296-3297-3298-3299-3300-3301-3302-3303-3304-3305-3306-3307-3308-3309-3310-3311-3312-3313-3314-3315-3316-3317-3318-3319-3320-3321-3322-3323-3324-3325-3326-3327-3328-3329-3330-3331-3332-3333-3334-3335-3336-3337-3338-3339-3340-3341-3342-3343-3344-3345-3346-3347-3348-3349-3350-3351-3352-3353-3354-3355-3356-3357-3358-3359-3360-3361-3362-3363-3364-3365-3366-3367-3368-3369-3370-3371-3372-3373-3374-3375-3376-3377-3378-3379-3380-3381-3382-3383-34-3385-3386-3387-3388-3389-3390-3391-3392-3393-3394-3395-3396-3397-3398-3399-3400-3401-3402-3403-3404-3405-3406-3407-3408-3409-3410-3411-3412-3413-3414-3415-3416-3417-3418-3419-3420-3421-3422-3423-3424-3425-3426-3427-3428-3429-3430-3431-3432-3433-3434-3435-3436-3437-3438-3439-3440-3441-3442-3443-3444-3445-3446-3447-3448-3449-3450-3451-3452-3453-3454-3455-3456-3457-3458-3459-3460-3461-3462-3463-3464-3465-3466-3467-3468-3469-3470-3471-3472-3473-3474-3475-3476-3477-3478-3479-3480-3481-3482-3483-3484-3485-3486-3487-3488-3489-3490-3491-3492-3493-3494-3495-3496-3497-3498-3499-3500-3501-3502-3503-3504-3505-3506-3507-3508-3509-3510-3511-3512-3513-3514-3515-3516-3517-3518-3519-3520-3521-3522-3523-3524-3525-3526-3527-3528-3529-3530-3531-3532-3533-3534-3535-3536-3537-3538-3539-3540-3541-3542-3543-3544-3545-3546-3547-3548-3549-3550-3551-3552-3553-3554-3555-3556-3557-3558-3559-3560-3561-3562-3563-3564-3565-3566-3567-3568-3569-3570-3571-3572-3573-3574-3575-3576-3577-3578-3579-3580-3581-3582-3583-3584-3585-3586-3587-3588-3589-3590-3591-3592-3593-3594-3595-3596-3597-3598-3599-3600-3601-3602-3603-3604-3605-3606-3607-3608-3609-3610-3611-3612-3613-3614-3615-3616-3617-3618-3619-3620-3621-3622-3623-3624-3625-3626-3627-3628-3629-3630-3631-3632-3633-3634-3635-3636-3637-3638-3639-3640-3641-3642-3643-3644-3645-3646-3647-3648-3649-3650-3651-3652-3653-3654-3655-3656-3657-3658-3659-3660-3661-3662-3663-3664-3665-3666-3667-3668-3669-3670-3671-3672-3673-3674-3675-3676-3677-3678-3679-3680-3681-3682-3683-3684-3685-3686-3687-3-88-3689-3690-3691-3692-3693-3694-3695-3696-3697-3698-3699-3700-3701-3702-3703-3704-3705-3706-3707-3708-3709-3710-3711-3712-3713-3714-3715-3716-3717-3718-3719-3720-3721-3722-3723-3724-3725-3726-3727-3728-3729-3730-3731-3732-3733-3734-3735-3736-3737-3738-3739-3740-3741-3742-3743-3744-3745-3746-3747-3748-3749-3750-3751-3752-3753-3754-3755-3756-3757-3758-3-59-3760-3761-3762-3763-3764-3765-3766-3767-3768-3769-3770-3771-3772-3773-3774-3775-3776-3777-3778-3779-3780-3781-3782-3783-3784-3785-3786-3787-3788-3789-3790-3791-3792-3793-3794-3795-3796-3797-3798-3799-3800-3801-3802-3803-3804-3805-3806-3807-3808-3809-3810-3811-3812-3813-3814-3815-3816-3817-3818-3819-3820-3821-3822-3823-3824-3825-3826-3827-3828-3829-3830-3831-3832-3833-3834-3835-3836-3837-3838-3839-3840-3841-3842-3843-3844-3845-3846-3847-3848-3849-3850-3851-3852-3853-3854-3855-3856-3857-3858-3859-3860-3861-3862-3863-3864-3865-3866-3867-3868-3869-3870-3871-3872-3873-3874-3875-3876-3877-3878-3879-3880-3881-3882-3883-3884-3885-3886-3887-3888-3889-3890-3891-3892-3893-3894-3895-3896-3897-3898-3899-3900-3901-3902-3903-3904-3905-3906-3907-3908-3909-3910-3911-3912-3913-3914-3915-3916-3917-3918-3919-3920-3921-3922-3923-3924-3925-3926-3927-3928-3929-3930-3931-3932-3933-3934-3935-3936-3937-3938-3939-3940-3941-3942-3943-3944-3945-3946-3947-3948-3949-3950-3951-3952-3953-3954-3955-3956-3957-3958-3959-3960-3961-3962-3963-3964-3965-3966-3967-3968-3969-3970-3971-3972-3973-3974-3975-3976-3977-3978-3979-3980-3981-3982-3983-3984-3985-3986-3987-3988-3989-3990-3991-3992-3993-3994-3995-3996-3997-3998-3999-4000-4001-4002-4003-4004-4005-4006-4007-4008-4009-4010-4011-4012-4013-4014-4015-4016-4017-4018-4019-4020-4021-4022-4023-4024-4025-4026-4027-4028-4029-4030-4031-4032-4033-4034-4035-4036-4037-4038-4039-4040-4041-4042-4043-4044-4045-4046-4047-4048-4049-4050-4051-4052-4053-4054-4055-4056-4-57-4058-4059-4060-4061-4062-4063-4064-4065-4066-4067-4068-4069-4070-4071-4072-4073-4074-4075-4076-4077-4078-4079-4080-4081-4082-4083-4084-4085-4086-4087-4088-4089-4090-4091-4092-4093-4094-4095-4096-4097-4098-4099-4100-4101-4102-4103-4104-4105-4106-4107-4108-4109-4110-4111-4112-4113-4114-4115-4116-4117-4118-4119-4120-4121-4122-4123-4124-4125-4126-4127-4128-4129-4130-4131-4132-4133-4134-4135-4136-4137-4138-4139-4140-4141-4142-4143-4144-4145-4146-4147-4148-4149-4150-4151-4152-4153-4154-4155-4156-4157-4158-4159-4160-4161-4162-4163-4164-4165-4166-4167-4168-4169-4170-4171-4172-4173-4174-4175-4176-4177-4178-4179-4180-4181-4182-4183-4184-4185-4186-4187-4188-4189-4190-4191-4192-4193-4194-4195-4196-4197-4198-4199-4200-4201-4202-4203-4204-4205-4206-4207-4208-4209-4210-4211-4212-4213-4214-4215-4216-4217-4218-4219-4220-4221-4222-4223-4224-4225-4226-4227-4228-4229-4230-4231-4232-4233-434-4235-4236-4237-4238-4239-4240-4241-4242-4243-4244-4245-4246-4247-4248-4249-4250-4251-4252-4253-4254-4255-4256-4257-4258-4259-4260-4261-4262-4263-4264-4265-4266-4267-4268-4269-4270-4271-4272-4-73-4274-4275-4276-4277-4278-4279-4280-4281-4282-4283-4284-4285-4286-4287-4288-4289-4290-4291-4292-4293-4294-4295-4296-4297-4298-4299-4300-4301-4302-4303-4304-4305-4306-4307-4308-4309-4310-4311-4312-4313-4314-4315-4316-4317-4318-4319-4320-4321-4322-4323-4324-4325-4326-4327-4328-4329-4330-4331-4332-4333-4334-4335-4336-4337-4338-4339-4340-4341-4342-4343-4344-4345-4346-4347-4348-4349-4350-4351-4352-4353-4354-4355-4356-4357-4358-4359-4360-4361-4362-4363-4364-4365-4366-4367-4368-4369-4370-4371-4372-4373-4374-4375-4376-4377-4378-4379-4380-4381-4382-4383-4384-4385-4386-4387-4388-4389-4390-4391-4392-4393-4394-4395-4396-4397-4398-4399-4400-4401-4402-4403-4404-4405-4406-4407-4408-4409-4410-4411-4412-4413-4414-4415-4416-4417-4418-4419-4420-4421-4422-4423-4424-4425-4426-4427-4428-4429-4430-4431-4432-4433-4434-4435-4436-4437-4438-4439-4440-4441-4442-4443-4444-4445-4446-4447-4448-4449-4450-4451-4452-4453-4454-4455-4456-4457-4458-4459-4460-4461-4462-4463-4464-4465-4466-4467-4468-4469-4470-4471-4472-4473-4474-4475-4476-4477-4478-4479-4480-4481-4482-4483-4484-4485-4486-4487-4488-4489-4490-4491-4492-4493-4494-4495-4496-4497-4498-4499-4500-4501-4502-4503-4504-4505-4506-4507-4508-4509-4510-4511-4512-4513-4514-4515-4516-4517-4518-4519-4520-4521-4522-4523-4524-4525-4526-4527-4528-4529-4530-4531-4532-4533-4534-4535-4536-4537-4538-4539-4540-4541-4542-4543-4544-4545-4546-4547-4548-4549-4550-4551-4552-4553-4554-4555-4556-4557-4558-4559-4560-4561-4562-4563-4564-4565-4566-4567-4568-4569-4570-4571-4572-4573-4574-4575-4576-4577-4578-4579-4580-4581-4582-4583-4584-4585-4586-4587-4588-4589-4590-4591-4592-4593-4594-4595-4596-4597-4598-4599-4600-4601-4602-4603-4604-4605-4606-4607-4608-4609-4610-4611-4612-4613-4614-4615-4616-4617-4618-4619-4620-4621-4622-4623-4624-4625-4626-4627-4628-4629-4630-4631-4632-4633-4634-4635-4636-4637-4638-4639-4640-4641-4642-4643-4644-4645-4646-4647-4648-4649-4650-4651-4652-4653-4654-4655-4656-4657-4658-4659-4660-4661-4662-4663-4664-4665-4666-4667-4668-4669-4670-4671-4672-4673-4674-4675-4676-4677-4678-4679-4680-4681-4682-4683-4684-4685-4686-4687-4688-4689-4690-4691-4692-4693-4694-4695-4696-4697-4698-4699-4700-4701-4702-4703-4704-4705-4706-4707-4708-4709-4710-4711-4712-4713-4714-4715-4716-4717-4718-4719-4720-4721-4722-4723-4724-4725-4726-4727-4728-4729-4730-4731-4732-4733-4734-4735-4736-4737-4738-4-39-4740-4741-4742-4743-4744-4745-4746-4747-4748-4749-4750-4751-4752-4753-4754-4755-4756-4757-4758-4759-4760-4761-4762-4763-4764-4765-4766-4767-4768-4769-4770-4771-4772-4773-4774-4775-4776-4777-4778-4779-4780-4781-4782-4783-4784-4785-4786-4787-4788-4789-4790-4791-4792-4793-4-94-4795-4796-4797-4798-4799-4800-4801-4802-4803-4804-4805-4806-4807-4808-4809-4810-4811-4812-4813-4814-4815-4816-4817-4818-4819-4820-4821-4822-4823-4824-4825-4826-4827-4828-4829-4830-4831-4832-4833-4834-4835-4836-4837-4838-4839-4840-4841-4842-4843-4844-4845-4846-4847-4848-4849-4850-4851-4852-4853-4854-4855-4856-4857-4858-4859-4860-4861-4862-4863-4864-4865-4866-4867-4868-4869-4870-4871-4872-4873-4874-4875-4876-4877-4878-4879-4880-4881-4882-4883-4884-4885-4886-4887-4888-4889-4890-4891-4892-4893-4894-4895-4896-4897-4898-4899-4900-4901-4902-4903-4904-4905-4906-4907-4908-4909-4910-4911-4912-4913-4914-4915-4916-4917-4918-4919-4920-4921-4922-4923-4924-4925-4926-4927-4928-4929-4930-4931-4932-4933-4934-4935-4936-4937-4938-4939-4940-4941-4942-4943-4944-4945-4946-4947-4948-4949-4950-4951-4952-4953-4954-4955-4956-4957-4958-4959-4960-4961-4962-4963-4964-4965-4966-4967-4968-4969-4970-4971-4972-4973-4974-4975-4976-4977-4978-4979-4980-4981-4982-4983-4984-4985-4986-4987-4988-4989-4990-4991-4992-4993-4994-4995-4996-4997-4998-4999-5000-5001-5002-5003-5004-5005-5006-5007-5008-5009-5010-5011-5012-5013-5014-5015-5016-5017-5018-5019-5020-5021-5022-5023-5024-5025-5026-5027-5028-5029-5030-5031-5032-5033-5034-5035-5036-5037-5038-5039-5040-5041-5042-5043-5044-5045-5046-5047-5048-5049-5050-5051-5052-5053-5054-5055-5056-5057-5058-5059-5060-5061-5062-5063-5064-5065-5066-5067-5068-5069-5070-5071-5072-5073-5074-5075-5076-5077-5078-5079-5080-5081-5082-5083-5084-5085-5086-5087-5088-5089-5090-5091-5092-5093-5094-5095-5096-5097-5098-5099-5100-5101-5102-5103-5104-5105-5106-5107-5108-5109-5110-5111-5112-5113-5114-5115-5116-5117-5118-5119-5120-5121-5122-5123-5124-5125-5126-5127-5128-5129-5130-5131-5132-5133-5134-5135-5136-5137-5138-5139-5140-5141-5142-5143-5144-5145-5146-5147-5148-5149-5150-5151-5152-5153-5154-5155-5156-5157-5158-5159-5160-5161-5162-5163-5164-5165-5166-5167-5168-5169-5170-5171-5172-5173-5174-5175-5176-5177-5178-5179-5180-5181-5182-5183-5184-5185-5186-5187-5188-5189-5190-5191-5192-5193-5194-5195-5196-5197-5198-5199-5200-5201-5202-5203-5204-5205-5206-5207-5208-5209-5210-5211-5212-5213-5214-5215-5216-5217-5218-5219-5220-5221-5222-5223-5224-5225-5226-5227-5228-5229-5230-5231-5232-5233-5234-5235-5236-5237-5238-5239-5240-5241-5242-5243-5244-5245-5246-5247-5248-5249-5250-5251-5252-5253-5254-5255-5256-5257-5258-5259-5260-5261-5262-5263-5264-5265-5266-5267-5268-5269-5270-5271-5272-5273-5274-5275-5276-5277-5278-5279-5280-5281-5282-5283-5284-5285-5286-5287-5288-5289-5290-5291-5292-5293-5294-5295-5296-5297-5298-5299-5300-5301-5302-5303-5304-5305-5306-5307-5308-5309-5310-5311-5312-5313-5314-5315-5316-5317-5318-5319-5320-5321-5322-5323-5324-5325-5326-5327-5328-5329-5330-5331-5332-5333-5334-5335-5336-5337-5338-5339-5340-5341-5342-5343-5344-5345-5346-5347-5348-5349-5350-5351-5352-5353-5354-5355-5356-5357-5358-5359-5360-5361-5362-5363-5364-5365-5366-5367-5368-5369-5370-5371-5372-5373-5374-5375-5376-5377-5378-5379-5380-5381-5382-5383-5384-5385-5386-5387-5388-5389-5390-5391-5392-5393-5394-5395-5396-5397-5398-5399-5400-5401-5402-5403-5404-5405-5406-5407-5408-5409-5410-5411-5412-5413-5414-5415-5416-5417-5418-5419-5420-5421-5422-5423-5424-5425-5426-5427-5428-5429-5430-5431-5432-5433-5434-5435-5436-5437-5438-5439-5440-5441-5442-5443-5444-5445-5446-5447-5448-5449-5450-5451-5452-5453-5454-5455-5456-5457-5458-5459-5460-5461-5462-5463-5464-5465-5466-5467-5468-5469-5470-5471-5472-5473-5474-5475-5476-5477-5478-5479-5480-5481-5482-5483-5484-5485-5486-5487-5488-5489-5490-5491-5492-5493-5494-5495-5496-5497-5498-5499-5500-5501-5502-5503-5504-5505-5506-5507-5508-5509-5510-5511-5512-5513-5514-5515-5516-5517-5518-5519-5520-5521-5522-5523-5524-5525-5526-5527-5528-5529-5530-5531-5532-5533-5534-5535-5536-5537-5538-5539-5540-5541-5542-5543-5544-5545-5546-5547-5548-5549-5550-5551-5552-5553-5554-5555-5556-5557-5558-5559-5560-5561-5562-5563-5564-5565-5566-5567-5568-5569-5570-5571-5572-5573-5574-5575-5576-5577-5578-5579-5580-5581-5582-5583-5584-5585-5586-5587-5588-5589-5590-5591-5592-5593-5594-5595-5596-5597-5598-5599-5600-5601-5602-5603-5604-5605-5606-5607-5608-5609-5610-5611-5612-5613-5614-5615-5616-5617-5618-5619-5620-5621-5622-5623-5624-5625-5626-5627-5628-5629-5630-5631-5632-5633-5634-5635-5636-5637-5638-5639-5640-5641-5642-5643-5644-5645-5646-5647-5648-5649-5650-5651-5652-5653-5654-5655-5656-5657-5658-5659-5660-5661-5662-5663-5664-5665-5666-5667-5668-5669-5670-5671-5672-5673-5674-5675-5676-5677-5678-5679-5680-5681-5682-5683-5684-5685-5686-5687-5688-5689-5690-5691-5692-5693-5694-5695-5696-5697-5698-5699-5700-5701-5702-5703-5704-5705-5706-5707-5708-5709-5710-5711-5712-5713-5714-5715-5716-5717-5718-5719-5720-5721-5722-5723-5724-5725-5726-5727-5728-5729-5730-5731-5732-5733-5734-5735-5736-5737-5738-5739-5740-5741-5742-5743-5744-5745-5746-5747-5748-5749-5750-5751-5752-5753-554-5755-5756-5757-5758-5759-5760-5761-5762-5763-5764-5765-5766-5767-5768-5769-5770-5771-5772-5773-5774-5775-5776-5777-5778-5779-5780-5781-5782-5783-5784-5785-5786-5787-5788-5789-5790-5791-5792-5793-5794-5795-5796-5797-5798-5799-5800-5801-5802-5803-5804-5805-5806-5807-5808-5809-5810-5811-5812-5813-5814-5815-5816-5817-5818-5819-5820-5821-5822-5823-5824-5825-5826-5827-5828-5829-5830-5831-5832-5833-5834-5835-5836-5837-5838-5839-5840-5841-5842-5843-5844-5845-5846-5847-5848-5849-5850-5851-5852-5853-5854-5855-5856-5857-5858-5859-5860-5861-5862-5863-5864-5865-5866-5867-5868-5869-5870-5871-5872-5873-5874-5875-5876-5877-5878-5879-5880-5881-5882-5883-5884-5885-5886-5887-5888-5889-5890-5891-5892-5893-5894-5895-5896-5897-5898-5899-5900-5901-5902-5903-5904-5905-5906-5907-5908-5909-5910-5911-5912-5913-5914-5915-5916-5917-5918-5919-5920-5921-5922-5923-5924-5925-5926-5927-5928-5929-5930-5931-5932-5933-5934-5935-5936-5937-5938-5939-5940-5941-5942-5943-5944-5945-5946-5947-5948-5949-5950-5951-5952-5953-5954-5955-5956-5957-5958-5959-5960-5961-5962-5963-5964-5965-5966-5967-5968-5969-5970-5971-5972-5973-5974-5975-5976-5977-5978-5979-5980-5981-5982-5983-5984-5985-5986-5987-5988-5989-5990-5991-5992-5993-5994-5995-5996-5997-5998-5999-6000-6001-6002-6003-6004-6005-6006-6007-6008-6009-6010-6011-6012-6013-6014-6015-6016-6017-6018-6019-6020-6021-6022-6023-6024-6025-6026-6027-6028-6029-6030-6031-6032-6033-6034-6035-6036-6037-6038-6039-6040-6041-6042-6043-6044-6045-6046-6047-6048-6049-6050-6051-6052-6053-6054-6055-6056-6057-6058-6059-6060-6061-6062-6063-6064-6065-6066-6067-6068-6069-6070-6071-6072-6073-6074-6075-6076-6077-6078-6079-6080-6081-6082-683-6084-6085-6086-6087-6088-6089-6090-6091-6092-6093-6094-6095-6096-6097-6098-6099-6100-6101-6102-6103-6104-6105-6106-6107-6108-6109-6110-6111-6112-6113-6114-6115-6116-6117-6118-6119-6120-6121-6122-6123-6124-6125-6126-6127-6128-6129-6130-6131-6132-6133-6134-6135-6136-6137-6138-6139-6140-6141-6142-6143-6144-6145-6146-6147-6148-6149-6150-6151-6152-6153-6154-6155-6156-6157-6158-6159-6160-6161-6162-6163-6164-6165-6166-6167-6168-6-69-6170-6171-6172-6173-6174-6175-6176-6177-6178-6179-6180-6181-6182-6183-6184-6185-6186-6187-6188-6189-6190-6191-6192-6193-6194-6195-6196-6197-6198-6199-6200-6201-6202-6203-6204-6205-6206-6207-6208-6209-6210-6211-6212-6213-6214-6215-6216-6217-6218-6219-6220-6221-6222-6223-6224-6225-6226-6227-6228-6229-6230-6231-6232-6233-6234-6235-6236-6237-6238-6239-6240-6241-6242-6243-6244-6245-6246-6247-6-48-6249-6250-6251-6252-6253-6254-6255-6256-6257-6258-6259-6260-6261-6262-6263-6264-6265-6266-6267-6268-6269-6270-6271-6272-6273-6274-6275-6276-6277-6278-6279-6280-6281-6282-6283-6284-6285-6286-6287-6288-6289-6290-6291-6292-6293-6294-6295-6296-6297-6298-6299-6300-6301-6302-6303-6304-6305-6306-6307-6308-6309-6310-6311-6312-6313-6314-6315-6316-6317-6318-6319-6320-6321-6322-6323-6324-6325-6326-6327-6328-6329-6330-6331-6332-6333-6334-6335-6336-6337-6338-6339-6340-6341-6342-6343-6344-6345-6346-6347-6348-6349-6350-6351-6352-6353-6354-6355-6356-6357-6358-6359-6360-6361-6362-6363-6364-6365-6366-6367-6368-6369-6370-6371-6372-6373-6374-6375-6376-6377-6378-6379-6380-6381-6382-6383-6384-6385-6386-6387-6388-6389-6390-6391-6392-6393-6394-6395-6396-6397-6398-6399-6400-6401-6402-6403-6404-6405-6406-6407-6408-6409-6410-6411-6412-6413-6414-6415-6416-6417-6418-6419-6420-6421-6422-6423-6424-6425-6426-6427-6428-6429-6430-6431-6432-6433-6434-6435-6436-6437-6438-6439-6440-6441-6442-6443-6444-6445-6446-6447-6448-6449-6450-6451-6452-6453-6454-6455-6456-6457-6458-6459-6460-6461-6462-6463-6464-6465-6466-6467-6468-6469-6470-6471-6472-6473-6474-6475-6476-6477-6478-6479-6480-6481-6482-6483-6484-6485-6486-6487-6488-6489-6490-6491-6492-6493-6494-6495-6496-6497-6498-6499-6500-6501-6502-6503-6504-6505-6506-6507-6508-6509-6510-6511-6512-6513-6514-6515-6516-6517-6518-6519-6520-6521-6522-6523-6524-6525-6526-6527-6528-6529-6530-6531-6532-6533-6534-6535-6536-6537-6538-6539-6540-6541-6542-6543-6544-6545-6546-6547-6548-6549-6550-6551-6552-6553-6554-6555-6556-6557-6558-6559-6560-6561-6562-6563-6564-6565-6566-6567-6568-6569-6570-6571-6572-6573-6574-6575-6576-6577-6578-6579-6580-6581-6582-6583-6584-6585-6586-6587-6588-6589-6590-6591-6592-6593-6594-6595-6596-6597-6598-6599-6600-6601-6602-6603-6604-6605-6606-6607-6608-6609-6610-6611-6612-6613-6614-6615-6616-6617-6618-6619-6620-6621-6622-6623-6624-6625-6626-6627-6628-6629-6630-6631-6632-6633-6634-6635-6636-6637-6638-6639-6640-6641-6642-6643-6644-6645-6646-6647-6648-6649-6650-6651-6652-6653-6654-6655-6656-6657-6658-6659-6660-6661-6662-6663-6664-6665-6666-6667-6668-6669-6670-6671-6672-6673-6674-6-75-6676-6677-6678-6679-6680-6681-6682-6683-6684-6685-6686-6687-6688-6689-6690-6691-6692-6693-6694-6695-6696-6697-6698-6699-6700-6701-6702-6703-6704-6705-6706-6707-6708-6709-6710-6711-6712-6713-6714-6715-6716-6717-6718-6719-6720-6721-6722-6723-6724-6725-6726-6727-6728-6729-6730-6731-6732-6733-6734-6735-6736-6737-6738-6739-6740-6741-6742-6743-6744-6745-6746-6747-6748-6749-6750-6751-6752-6753-6754-6755-6756-6757-6758-6759-6760-6761-6762-6763-6764-6765-6766-6767-6768-6769-6770-6771-6772-6773-6774-6775-6776-6777-6778-6779-6780-6781-6782-6783-6784-6785-6786-6787-6788-6789-6790-6791-6792-6793-6-94-6795-6796-6797-6798-6799-6800-6801-6802-6803-6804-6805-6806-6807-6808-6809-6810-6811-6812-6813-6814-6815-6816-6817-6818-6819-6820-6821-6822-6823-6824-6825-6826-6827-6828-6829-6830-6831-6832-6833-6834-6835-6836-6837-6838-6839-6840-6841-6842-6843-6844-6845-6846-6847-6848-6849-6850-6851-6852-6853-6854-6855-6856-6857-6858-6859-6860-6861-6862-6863-6864-6865-6866-6867-6868-6869-6870-6871-6872-6873-6874-6875-6876-6877-6878-6879-6880-6881-6882-6883-6884-6885-6886-6887-6888-6889-6890-6891-6892-6893-6894-6895-6896-6897-6898-6899-6900-6901-6902-6903-6904-6905-6906-6907-6908-6909-6910-6911-6912-6913-6914-6915-6916-6917-6918-6919-6920-6921-6922-6923-6924-6925-6926-6927-6928-6929-6930-6931-6932-6933-6934-6935-6936-6937-6938-6939-6940-6941-6942-6943-6944-6945-6946-6947-6948-6949-6950-6951-6952-6953-6954-6955-6956-6957-6958-6959-6960-6961-6962-6963-6964-6965-6966-6967-6968-6969-6970-6971-6972-6973-6974-6975-6976-6977-6978-6979-6980-6981-6982-6983-6984-6985-6986-6987-6988-6989-6990-6991-6992-6993-6994-6995-6996-6997-6998-6999-7000-7001-7002-7003-7004-7005-7006-7007-7008-7009-7010-7011-7012-7013-7014-7015-7016-7017-7018-7019-7020-7021-7022-7023-7024-7025-7026-7027-7028-7029-7030-7031-7032-7033-7034-7035-7036-7037-7038-7039-7040-7041-7042-7043-7044-7045-7046-7047-7048-7049-7050-7051-7052-7053-7054-7055-7056-7057-7058-7059-7060-7061-7062-7063-7064-7065-7066-7067-7068-7069-7070-7071-7072-7073-7074-7075-7076-7077-7078-7079-7080-7081-7082-7083-7084-7085-7086-7087-7088-7089-7090-7091-7092-7093-7094-7095-7096-7097-7098-7099-7100-7101-7102-7103-7104-7105-7106-7107-7108-7109-7110-7111-7112-7113-7114-7115-7116-7117-7118-7119-7120-7121-7122-7123-7124-7125-7126-7127-7128-7129-7130-7131-7132-7133-7134-7135-7136-7137-7138-7139-7140-7141-7142-7143-7144-7145-7146-7147-7148-7149-7150-7151-7152-7153-7154-7155-7156-7157-7158-7159-7160-7161-7162-7163-7164-7165-7166-7167-7168-7169-7170-7171-7172-7173-7174-7175-7176-7177-7178-7179-7180-7181-7182-7183-7184-7185-7186-7187-7188-7189-7190-7191-7192-7193-7194-7195-7196-7197-7198-7199-7200-7201-7202-7203-7204-7205-7206-7207-7208-7209-7210-7211-7212-7213-7214-7215-7216-7217-7218-7219-7220-7221-7222-7223-7224-7225-7226-7227-7228-7229-7230-7231-7232-7233-7234-7235-7236-7237-7238-7239-7240-7241-7242-7243-7244-7245-7246-7247-7248-7249-7250-7251-7252-7253-7254-7255-7256-7257-7258-7259-7260-7261-7262-7263-7264-7265-7266-7267-7268-7269-7270-7271-7272-7273-7274-7275-7276-7277-7278-7279-7280-7281-7282-7283-7284-7285-7286-7287-7288-7289-7290-7291-7292-7293-7294-7295-7296-7297-7298-7299-7300-7301-7302-7303-7304-7305-7306-7307-7308-7309-7310-7311-7312-7313-7314-7315-7316-7317-7318-7319-7320-7321-7322-7323-7324-7325-7326-7327-7328-7329-7330-7331-7332-7333-7334-7335-7336-7337-7338-7339-740-7341-7342-7343-7344-7345-7346-7347-7348-7349-7350-7351-7352-7353-7354-7355-7356-7357-7358-7359-7360-7361-7362-7363-7364-7365-7366-7367-7368-7369-7370-7371-7372-7373-7374-7375-7376-7377-7378-7379-7380-7381-7382-7383-7384-7385-7386-7387-7388-7389-7390-7391-7392-7393-7394-7395-7396-7397-7398-7399-7400-7401-7402-7403-7404-7405-7406-7407-7408-7409-7410-7411-7412-7413-7414-7415-7416-7417-7418-7419-7420-7421-7422-7423-7424-7425-7426-7427-7428-7429-7430-7431-7432-7433-7434-7435-7436-7437-7438-7439-7440-7441-7442-7443-7444-7445-7446-7447-7448-7449-7450-7451-7452-7453-7454-7455-7456-7457-7458-7459-7460-7461-7462-7463-7464-7465-7466-7467-7468-7469-7470-7471-7472-7473-7474-7475-7476-7477-7478-7479-7480-7481-7482-7483-7484-7485-7486-7487-7488-7489-7490-7491-7492-7493-7494-7495-7496-7497-7498-7499-7500-7501-7502-7503-7504-7505-7506-7507-7508-7509-7510-7511-7512-7513-7514-7515-7516-7517-7518-7519-7520-7521-7522-7523-7524-7525-7526-7527-7528-7529-7530-7531-7532-7533-7534-7535-7536-7537-7538-7539-7540-7541-7542-7543-7544-7545-7546-7547-7548-7549-7550-7551-7552-7553-7554-7555-7556-7557-7558-7559-7560-7561-7562-7563-7564-7565-7566-7567-7568-7569-7570-7571-7572-7573-7574-7575-7576-7577-7578-7579-7580-7581-7582-7583-7584-7585-7586-7587-7588-7589-7590-7591-7592-7593-7594-7595-7596-7597-7598-7599-7600-7601-7602-7603-7604-7605-7606-7607-7608-7609-7610-7611-7612-7613-7614-7615-7616-7617-7618-7619-7620-7621-7622-7623-7624-7625-7626-7627-7628-7629-7630-7631-7632-7633-7634-7635-7636-7637-7638-7639-7640-7641-7642-7643-7644-7645-7646-7647-7648-7649-7650-7651-7652-7653-7654-7655-7656-7657-7658-7659-7660-7661-7662-7663-7664-7665-7666-7667-7668-7669-7670-7671-7672-7673-7674-7675-7676-7677-7678-7679-7680-7681-7682-7683-7684-7685-7686-7687-7688-7689-7690-7691-7692-7693-7694-7695-7696-7697-7698-7699-7700-7701-7702-7703-7704-7705-7706-7707-7708-7709-7710-7711-7712-7713-7714-7715-7716-7717-7718-7719-7720-7721-7722-7723-7724-7725-7726-7727-7728-7729-7730-7731-7732-7733-7734-7735-7736-7737-7738-7739-7740-7741-7742-7743-7744-7745-7746-7747-7748-7749-7750-7751-7752-7753-7754-7755-7756-7757-7758-7759-7760-7761-7762-7763-7764-7765-7766-7767-7768-7769-7770-7771-7772-7773-7774-7775-7776-7777-7778-7779-7780-7781-7782-7783-7784-7785-7786-7787-7788-7789-7790-7791-7792-7793-7794-7795-7796-7797-7798-7799-7800-7801-7802-7803-7804-7805-7806-7807-7808-7809-7810-7811-7812-7813-7814-7815-7816-7817-7818-7819-7820-7821-7822-7823-7824-7825-7826-7827-7828-7829-7830-7831-7832-7833-7834-7835-7836-7837-7838-7839-7840-7841-7842-7843-7844-7845-7846-7847-7848-7849-7850-7851-7852-7853-7854-7855-7856-7857-7858-7859-7860-7861-7862-7863-7864-7865-7866-7867-7868-7869-7870-7871-7872-7873-7874-7875-7876-7877-7878-7879-7880-7881-7882-7883-7884-7885-7886-7887-7888-7889-7890-7891-7892-7893-7894-7895-7896-7897-7898-7899-7900-7901-7902-7903-7904-7905-7906-7907-7908-7909-7910-7911-7912-7913-7914-7915-7916-7917-7918-7919-7920-7921-7922-7923-7924-7925-7926-7927-7928-7929-7930-7931-7932-7933-7934-7935-7936-7937-7938-7939-7940-7941-7942-7943-7944-7945-7946-7947-7948-7949-7950-7951-7952-7953-7954-7955-7956-7957-7958-7959-7960-7961-7962-7963-7964-7965-7966-7967-7968-7969-7970-7971-7972-7973-7974-7975-7976-7977-7978-7979-7980-7981-7982-7983-7984-7985-7986-7987-7988-7989-7990-7991-7992-7993-7994-7995-7996-7997-7998-7999-8000-8001-8002-8003-8004-8005-8006-8007-8008-8009-8010-8011-8012-8013-8014-8015-8016-8017-8018-8019-8020-8021-8022-8023-8024-8025-8026-8027-8028-8029-8030-8031-8032-8033-8034-8035-8036-8037-8038-8039-8040-8041-8042-8043-8044-8045-8046-8047-8048-8049-8050-8051-8052-8053-8054-8055-8056-8057-8058-8059-8060-8061-8062-8063-8064-8065-8066-8067-8068-8069-8070-8071-8072-8073-8074-8075-8076-8077-8078-8079-8080-8081-8082-8083-8084-8085-8086-8087-8088-8089-8090-8091-8092-8093-8094-8095-8096-8097-8098-8099-8100-8101-8102-8103-8104-8105-8106-8107-8108-8109-8110-8111-8112-8113-8114-8115-8116-8117-8118-8119-8120-8121-8122-8123-8124-8125-8126-8127-8128-8129-8130-8131-8132-8133-8134-8135-8136-8137-8138-8139-8140-8141-8142-8143-8144-8145-8146-8147-8148-8149-8150-8151-8152-8153-8154-8155-8156-8157-8158-8159-8160-8161-8162-8163-8164-8165-8166-8167-8168-8169-8170-8171-8172-8173-8174-8175-8176-8177-8178-8179-8180-8181-8182-8183-8184-8185-8186-8187-8188-8189-8190-8191-8192-8193-8194-8195-8196-8197-8198-8199-8200-8201-8202-8203-8204-8205-8206-8207-8208-8209-8210-8211-8212-8213-8214-8215-8216-8217-8218-8219-8220-8221-8222-8223-8224-8225-8226-8227-8228-8229-8230-8231-8232-8233-8234-8235-8236-8237-8238-8239-8240-8241-8242-8243-8244-8245-8246-8247-8248-8249-8250-8251-8252-8253-8254-8255-8256-8257-8258-8259-8260-8261-8262-8263-8264-8265-8266-8267-8268-8269-8270-8271-8272-8273-8274-8275-8276-8277-8278-8279-8280-8281-8282-8283-8284-8285-8286-8287-8288-8289-8290-8291-8292-8293-8294-895-8296-8297-8298-8299-8300-8301-8302-8303-8304-8305-8306-8307-8308-8309-8310-8311-8312-8313-8314-8315-8316-8317-8318-8319-8320-8321-8322-8323-8324-8325-8326-8327-8328-8329-8330-8331-8332-8333-8334-8335-8336-8337-8338-8339-8340-8341-8342-8343-8344-8345-8346-8347-8348-8349-8350-8351-8352-8353-8354-8355-8356-8357-8358-8359-8360-8361-8362-8363-8364-8365-8366-8367-8368-8369-8370-8371-8372-8373-8374-8375-8376-8377-8378-8379-8380-8381-8382-8383-8384-8385-8386-8387-8388-8389-8390-8391-8392-8393-8394-8395-8396-8397-8398-8399-8400-8401-8402-8403-8404-8405-8406-8407-8408-8409-8410-8411-8412-8413-8414-8415-8416-8417-8418-8419-8420-8421-8422-8423-8424-8425-8426-8427-8428-8429-8430-8431-8432-8433-8434-8435-8436-8437-8438-8439-8440-8441-8442-8443-8444-8445-8446-8447-8448-8449-8450-8451-8452-8453-8454-8455-8456-8457-8458-8459-8460-8461-8462-8463-8464-8465-8466-8467-8468-8469-8470-8471-8472-8473-8474-8475-8476-8477-8478-8479-8480-8481-8482-8483-8484-8485-8486-8487-8488-8489-8490-8491-8492-8493-8494-8495-8496-8497-8498-8499-8500-8501-8502-8503-8504-8505-8506-8507-8508-8509-8510-8511-8512-8513-8514-8515-8516-8517-8518-8519-8520-8521-8522-8523-8524-8525-8526-8527-8528-8529-8530-8531-8532-8533-8534-8535-8536-8537-8538-8539-8540-8541-8542-8543-8544-8545-8546-8547-8548-8549-8550-8551-8552-8553-8554-8555-8556-8557-8558-8559-8560-8561-8562-8563-8564-8565-8566-8567-8568-8569-8570-8571-8572-8573-8574-8575-8576-8577-8578-8579-8580-8581-8582-8583-8584-8585-8586-8587-8588-8589-8590-8591-8592-8593-8594-8595-8596-8597-8598-8599-8600-8601-8602-8603-8604-8605-8606-8607-8608-8609-8610-8611-8612-8613-8614-8615-8616-8617-8618-8619-8620-8621-8622-8623-8624-8625-8626-8627-8628-8629-8630-8631-8632-8633-8634-8635-8636-8637-8638-8639-8640-8641-8642-8643-8644-8645-8646-8647-8648-8649-8650-8651-8652-8653-8654-8655-8656-8657-8658-8659-8660-8661-8662-8663-8664-8665-8666-8667-8668-8669-8670-8671-8672-8673-8674-8675-8676-8677-8678-8679-8680-8681-8682-8683-8684-8685-8686-8687-8688-8689-8690-8691-8692-8693-8694-8695-8696-8697-8698-8699-8700-8701-8702-8703-8704-8705-8706-8707-8708-8709-8710-8711-8712-8713-8714-8715-8716-8717-8718-8719-8720-8721-8722-8723-8724-8725-8726-8727-8728-8729-8730-8731-8732-8733-8734-8735-8736-8737-8738-8739-8740-8741-8742-8743-8744-8745-8746-8747-8748-8749-8750-8751-8752-8753-8754-8755-8756-8757-8758-8759-8760-8761-8762-8763-8764-8765-8766-8767-8768-8769-8770-8771-8772-8773-8774-8775-8776-8777-8778-8779-8780-8781-8782-8783-8784-8785-8786-8787-8788-8789-8790-8791-8792-8793-8794-8795-8796-8797-8798-8799-8800-8801-8802-8803-8804-8805-8806-8807-8808-8809-8810-8811-8812-8813-8814-8815-8816-8817-8818-8819-8820-8821-8822-8823-8824-8825-8826-8827-8828-8829-8830-8831-8832-8833-8834-8835-8836-8837-8838-8839-8840-8841-8842-8843-8844-8845-8846-8847-8848-8849-8850-8851-8852-8853-8854-8855-8856-8857-8858-8859-8860-8861-8862-8863-8864-8865-8866-8867-8868-8869-8870-8871-8872-8873-8874-8875-8876-8877-8878-8879-8880-8881-8882-8883-8884-8885-8886-8887-8888-8889-8890-8891-8892-8893-8894-8895-8896-8897-8898-8899-8900-8901-8902-8903-8904-8905-8906-8907-8908-8909-8910-8911-8912-8913-8914-8915-8916-8917-8918-8919-8920-8921-8922-8923-8924-8925-8926-8927-8928-8929-8930-8931-8932-8933-8934-8935-8936-8937-8938-8939-8940-8941-8942-8943-8944-8945-8946-8947-8948-8949-8950-8951-8952-8953-8954-8955-8956-8957-8958-8959-8960-8961-8962-8963-8964-8965-8966-8967-8968-8969-8970-8971-8972-8973-8974-8975-8976-8977-8978-8979-8980-8981-8982-8983-8984-8985-8986-8987-8988-8989-8990-8991-8992-8993-8994-8995-8996-8997-8998-8999-9000-9001-9002-9003-9004-9005-9006-9007-9008-9009-9010-9011-9012-9013-9014-9015-9016-9017-9018-9019-9020-9021-9022-9023-9024-9025-9026-9027-9028-9029-9030-9031-9032-9033-9034-9035-9036-9037-9038-9039-9040-9041-9042-9043-9044-9045-9046-9047-9048-9049-9050-9051-9052-9053-9054-9055-9056-9057-9058-9059-9060-9061-9062-9063-9064-9065-9066-9067-9068-9069-9070-9071-9072-9073-9074-9075-9076-9077-9078-9079-9080-9081-9082-9083-9084-9085-9086-9087-9088-9089-9090-9091-9092-9093-9094-9095-9096-9097-9098-9099-9100-9101-9102-9903-9104-9105-9106-9107-9108-9109-9110-9111-9112-9113-9114-9115-9116-9117-9118-9119-9120-9121-9122-9123-9124-9125-9126-9127-9128-9129-9130-9131-9132-9133-9134-9135-9136-9137-9138-9139-9140-9141-9142-9143-9144-9145-9146-9147-9148-9149-9150-9151-9152-9153-9954-9155-9156-9157-9158-9159-9160-9161-9162-9163-9164-9165-9166-9167-9168-9169-9170-9171-9172-9173-9174-9175-9176-9177-9178-9179-9180-9181-9182-9183-9184-9185-9186-9187-9188-9189-9190-9191-9192-9193-9194-9195-9196-9197-9198-9199-9200-9201-9202-9203-9204-9205-9206-9207-9208-9209-9210-9211-9212-9213-9214-9215-9216-9217-9218-9219-9220-9221-9222-9223-9224-9225-9226-9227-9228-9229-9230-9231-9232-9233-9234-9235-9236-9237-9238-9239-9240-9241-9242-9243-9244-9245-9246-9247-9248-9249-9250-9251-9252-9253-9254-9255-9256-9257-9258-9259-9260-9261-9262-9263-9264-9265-9266-9267-9268-9269-9270-9271-9272-9273-9274-9275-9276-9277-9278-9279-9280-9281-9282-9283-9284-9285-9286-9287-9288-9289-9290-9291-9292-93-9294-9295-9296-9297-9298-9299-9300-9301-9302-9303-9304-9305-9306-9307-9308-9309-9310-9311-9312-9313-9314-9315-9316-9317-9318-9319-9320-9321-9322-9323-9324-9325-9326-9327-9328-9329-9330-9331-9332-9333-9334-9335-9336-9337-9338-9339-9340-9341-9342-9343-9344-9345-9346-9347-9348-9349-9350-9351-9352-9353-9354-9355-9356-9357-9358-9359-9360-9361-9362-9363-9364-9365-9366-9367-9368-9369-9370-9371-9372-9373-9374-9375-9376-9377-9378-9379-9380-9381-9382-9383-9384-9385-9386-9387-9388-9389-9390-9391-9392-9393-9394-9395-9396-9397-9398-9399-9400-9401-9402-9403-9404-9405-9406-9407-9408-9409-9410-9411-9412-9413-9414-9415-9416-9417-9418-9419-9420-9421-9422-9423-9424-9425-9426-9427-9428-9429-9430-9431-9432-9433-9434-9435-9436-9437-9438-9439-9440-9441-9442-9443-9444-9445-9446-9447-9448-9449-9450-9451-9452-9453-9454-9455-9456-9457-9458-9459-9460-9461-9462-9463-9464-9465-9466-9467-9468-9469-9470-9471-9472-9473-9474-9475-9476-9477-9478-9479-9480-9481-9482-9483-9484-9485-9486-9487-9488-9489-9490-9491-9492-9493-9494-9495-9496-9497-9498-9499-9500-9501-9502-9503-9504-9505-9506-9507-9508-9509-9510-9511-9512-9513-9514-9515-9516-9517-9518-9519-9520-9521-9522-9523-9524-9525-9526-9527-9528-9529-9530-9531-9532-9533-9534-9535-9536-9537-9538-9539-9540-9541-9542-9543-9544-9545-9546-9547-9548-9549-9550-9551-9552-9553-9554-9555-9556-9557-9558-9559-9560-9561-9562-9563-9564-9565-9566-9567-9568-9569-9570-9571-9572-9573-9574-9575-9576-9577-9578-9579-9580-9581-9582-9583-9584-9585-9586-9587-9588-9589-9590-9591-9592-9593-9594-9595-9596-9597-9598-9599-9600-9601-9602-9603-9604-9605-9606-9607-9608-9609-9610-9611-9612-9613-9614-9615-9616-9617-9618-9619-9620-9621-9622-9623-9624-9625-9626-9627-9628-9629-9630-9631-9632-9633-9634-9635-9636-9637-9638-9639-9640-9641-9642-9643-9644-9645-9646-9647-9648-9649-9650-9651-9652-9653-9654-9655-9656-9657-9658-9659-9660-9661-9662-9663-9664-9665-9666-9667-9668-9669-9670-9671-9672-9673-9674-9675-9676-9677-9678-9679-9680-9681-9682-9683-9684-9-85-9686-9687-9688-9689-9690-9691-9692-9693-9694-9695-9696-9697-9698-9699-9700-9701-9702-9703-9704-9705-9706-9707-9708-9709-9710-9711-9712-9713-9714-9715-9716-9717-9718-9719-9720-9721-9722-9723-9724-9725-9726-9727-9728-9729-9730-9731-9732-9733-9734-9735-9736-9737-9738-9739-9740-9741-9742-9743-9744-9745-9746-9747-9748-9749-9750-9751-9752-9753-9754-9755-9756-9757-9758-9759-9760-9761-9762-9763-9764-9765-9766-9767-9768-9769-9770-9771-9772-9773-9774-9775-9776-9777-9778-9779-9780-9781-9782-9783-9784-9785-9786-9787-9788-9789-9790-9791-9792-9793-9794-995-9796-9797-9798-9799-9800-9801-9802-9803-9804-9805-9806-9807-9808-9809-9810-9811-9812-9813-9814-9815-9816-9817-9818-9819-9820-9821-9822-9823-9824-9825-9826-9827-9828-9829-9830-9831-9832-9833-9834-9835-9836-9837-9838-9839-9840-9841-9842-9843-9844-9845-9846-9847-9848-9849-9850-9851-9852-9853-9854-9855-9856-9857-9858-9859-9860-9861-9862-9863-9864-9865-9866-9867-9868-9869-9870-9871-9872-9873-9874-9875-9876-9877-9878-9879-9880-9881-9882-9883-9884-9885-9886-9887-9888-9889-9890-9891-9892-9893-9894-9895-9896-9897-9898-9899-9900-9901-9902-9903-9904-9905-9906-9907-9908-9909-9910-9911-9912-9913-9914-9915-9916-9917-9918-9919-9920-9921-9922-9923-9924-9925-9926-9927-9928-9929-9930-9931-9932-9933-9934-9935-9936-9937-9938-9939-9940-9941-9942-9943-9944-9945-9946-9947-9948-9949-9950-9951-9952-9953-9954-9955-9956-9957-9958-9959-9960-9961-9962-9963-9964-9965-9966-9967-9968-9969-9970-9971-9972-9973-9974-9975-9976-9977-9978-9979-9980-9981-9982-9983-9984-9985-9986-9987-9988-9989-9990-9991-9992-9993-9994-9995-9996-9997-9998-9999-10000-10001-10002-10003-10004-10005-10006-10007-10008-10009-10010-10011-10012-10013-10014-10015-10016-10017-10018-10019-10020-10021-10022-10023-10024-10025-10026-10027-10028-10029-10030-10031-10032-10033-10034-10035-10036-10037-10038-10039-10040-10041-10042-10043-10044-10045-10046-10047-10048-10049-10050-10051-10052-10053-10054-10055-10056-10057-10058-10059-10060-10061-10062-10063-10064-10065-10066-10067-10068-10069-10070-10071-10072-10073-10074-10075-10076-10077-10078-10079-10080-10081-10082-10083-10084-10085-10086-10087-10088-10089-10090-10091-10092-10093-10094-10095-10096-10097-10098-10099-10100-10101-10102-10103-10104-10105-10106-10107-10108-10109-10110-10111-10112-10113-10114-10115-10116-10117-10118-10119-10120-10121-10122-10123-10124-10125-10126-10127-10128-10129-10130-10131-10132-10133-10134-10135-10136-10137-10138-10139-10140-10141-10142-10143-10144-10145-10146-10147-10148-10149-10150-10151-10152-10153-10154-10155-10156-10157-10158-10159-10160-10161-10162-10163-10164-10165-10166-10167-10168-10169-10170-10171-10172-10173-10174-10175-10176-10177-10178-10179-10180-10181-10182-10183-10184-10185-10186-10187-10188-10189-10190-10191-10192-10193-10194-10195-10196-10197-10198-10199-10200-10201-10202-10203-10204-10205-10206-10207-10208-10209-10210-10211-10212-10213-10214-10215-10216-10217-10218-10219-10220-10221-10222-10223-10224-10225-10226-10227-10228-10229-10230-10231-10232-10233-10234-10235-10236-10237-10238-10239-10240-10241-10242-10243-10244-10245-10246-10247-10248-10249-10250-10251-10252-10253-10254-10255-10256-10257-10258-10259-10260-10261-10262-10263-10264-10265-10266-10267-10268-10269-10270-10271-10272-10273-10274-10275-10276-10277-10278-10279-10280-10281-10282-10283-10284-10285-10286-10287-10288-10289-10290-10291-10292-10293-10294-10295-10296-10297-10298-10299-10300-10301-10302-10303-10304-10305-10306-10307-10308-10309-10310-10311-10312-10313-10314-10315-10316-10317-10318-10319-10320-10321-10322-10323-10324-10325-10326-10327-10328-10329-10330-10331-10332-10333-10334-10335-10336-10337-10338-10339-10340-10341-10342-10343-10344-10345-10346-10347-10348-10349-10350-10351-10352-10353-10354-10355-10356-10357-10358-10359-10360-10361-10362-10363-10364-10365-10366-10367-1038-10369-10370-10371-10372-10373-10374-10375-10376-10377-10378-10379-10380-10381-10382-10383-10384-10385-10386-10387-10388-10389-10390-10391-10392-10393-10394-10395-10396-10397-10398-10399-10400-10401-10402-10403-10404-10405-10406-10407-10408-10409-10410-10411-10412-10413-10414-10415-10416-10417-10418-10419-10420-10421-10422-10423-10424-10425-10426-10427-10428-10429-10430-10431-10432-10433-10434-10435-10436-10437-10438-10439-10440-10441-10442-10443-10444-10445-10446-10447-10448-10449-10450-10451-10452-10453-10454-10455-10456-10457-10458-10459-10460-10461-10462-10463-10464-10465-10466-10467-10468-10469-10470-10471-10472-10473-10474-10475-10476-10477-10478-10479-10480-10481-10482-10483-10484-10485-10486-10487-10488-10489-10490-10491-10492-10493-10494-10495-10496-10497-10498-10499-10500-10501-10502-10503-10504-10505-10506-10507-10508-10509-10510-10511-10512-10513-10514-10515-10516-10517-10518-10519-10520-10521-10522-10523-10524-10525-10526-10527-10528-10529-10530-10531-10532-10533-10534-10535-10536-10537-10538-10539-10540-10541-10542-10543-10544-10545-10546-10547-10548-10549-10550-10551-10552-10553-10554-10555-10556-10557-10558-10559-10560-10561-10562-10563-10564-10565-10566-10567-10568-10569-10570-10571-10572-10573-10574-10575-10576-10577-10578-10579-10580-10581-10582-10583-10584-10585-10586-10587-10588-10589-10590-10591-10592-10593-10594-10595-10596-10597-10598-10599-10600-10601-10602-10603-10604-10605-10606-10607-10608-10609-10610-10611-10612-10613-10614-10615-10616-10617-10618-10619-10620-10621-10622-10623-10624-10625-10626-10627-10628-10629-10630-10631-10632-10633-10634-10635-10636-10637-10638-10639-10640-10641-10642-10643-10644-10645-10646-10647-10648-10649-10650-10651-10652-10653-10654-10655-10656-10657-10658-10659-10660-10661-10662-10663-10664-10665-10666-10667-10668-10669-10670-10671-10672-10673-10674-

Advanced Synthetic Applications of Carbonazidic Acid, Diphenylmethyl Ester As a Chemical Intermediate